

physicochemical properties of 1-Phenyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyl-cyclopropylamine**

Cat. No.: **B183263**

[Get Quote](#)

A-4-1. An In-depth Technical Guide on the Physicochemical Properties of **1-Phenyl-cyclopropylamine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core physicochemical properties of **1-Phenyl-cyclopropylamine** hydrochloride (CAS: 73930-39-9), a versatile compound utilized in pharmaceutical research and organic synthesis.^[1] Key data, including molecular structure, melting point, solubility, and pKa, are presented. Detailed experimental protocols for determining these properties are provided, accompanied by workflow visualizations. Furthermore, this document explores the compound's mechanism of action as a monoamine oxidase (MAO) inhibitor, offering a diagrammatic representation of the relevant signaling pathway.

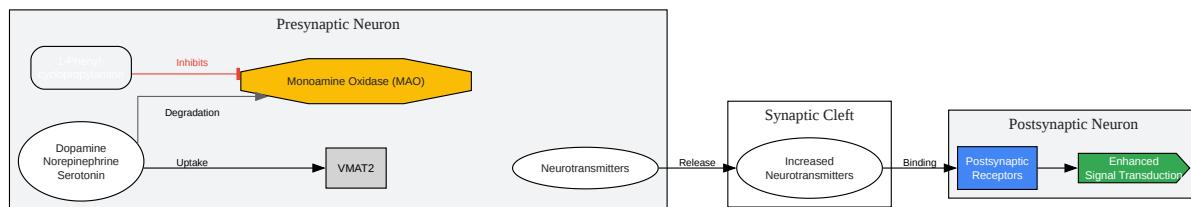
Introduction

1-Phenyl-cyclopropylamine hydrochloride is a compound of significant interest in medicinal chemistry and neuroscience research.^[1] Its unique structure, featuring a phenyl group attached to a cyclopropylamine moiety, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.^[1] It is explored for its potential in developing new medications for neurological disorders and serves as a tool for studying neurotransmitter systems.^[1] Understanding its fundamental

physicochemical properties is critical for its application in drug design, formulation development, and synthetic chemistry.

Physicochemical Properties

The key physicochemical properties of **1-Phenyl-cyclopropylamine** hydrochloride are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.


Table 1: Physicochemical Data for **1-Phenyl-cyclopropylamine** Hydrochloride

Property	Value	Reference(s)
IUPAC Name	1-phenylcyclopropan-1-amine hydrochloride	[2][3]
Synonyms	1-Phenylcyclopropanamine hydrochloride	[1][2]
CAS Number	73930-39-9	[1]
Molecular Formula	C ₉ H ₁₁ N·HCl or C ₉ H ₁₂ CIN	[1][2][4]
Molecular Weight	169.65 g/mol	[1][2]
Appearance	Off-white to yellow powder	[1]
Melting Point	192-201 °C	[1]
Boiling Point (Free Base)	211.4 °C at 760 mmHg	[5]
pKa (Predicted, Free Base)	7.78 ± 0.20	N/A
logP (Free Base)	1.1 (Calculated)	[3]

Note: Boiling point and logP are for the free base, 1-Phenylcyclopropylamine (CAS: 41049-53-0).

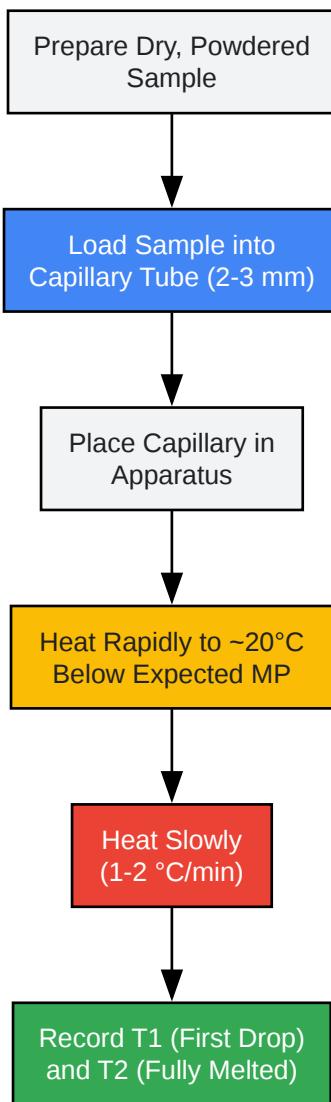
Biological Activity and Mechanism of Action

1-Phenyl-cyclopropylamine is a mechanism-based inactivator of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.^[6] Its isomer, trans-2-phenylcyclopropylamine (Tranylcypromine), is a well-known non-selective, irreversible MAO inhibitor used clinically as an antidepressant.^{[7][8]} By inhibiting MAO-A and MAO-B, these compounds prevent the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.^[9] This leads to an increased concentration of these monoamines, potentiating their signaling, which is believed to be the primary mechanism behind their antidepressant effects.^{[9][10]}

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **1-Phenyl-cyclopropylamine** as a MAO Inhibitor.

Experimental Protocols


Detailed methodologies for determining the key physicochemical properties of **1-Phenyl-cyclopropylamine** hydrochloride are outlined below.

Melting Point Determination

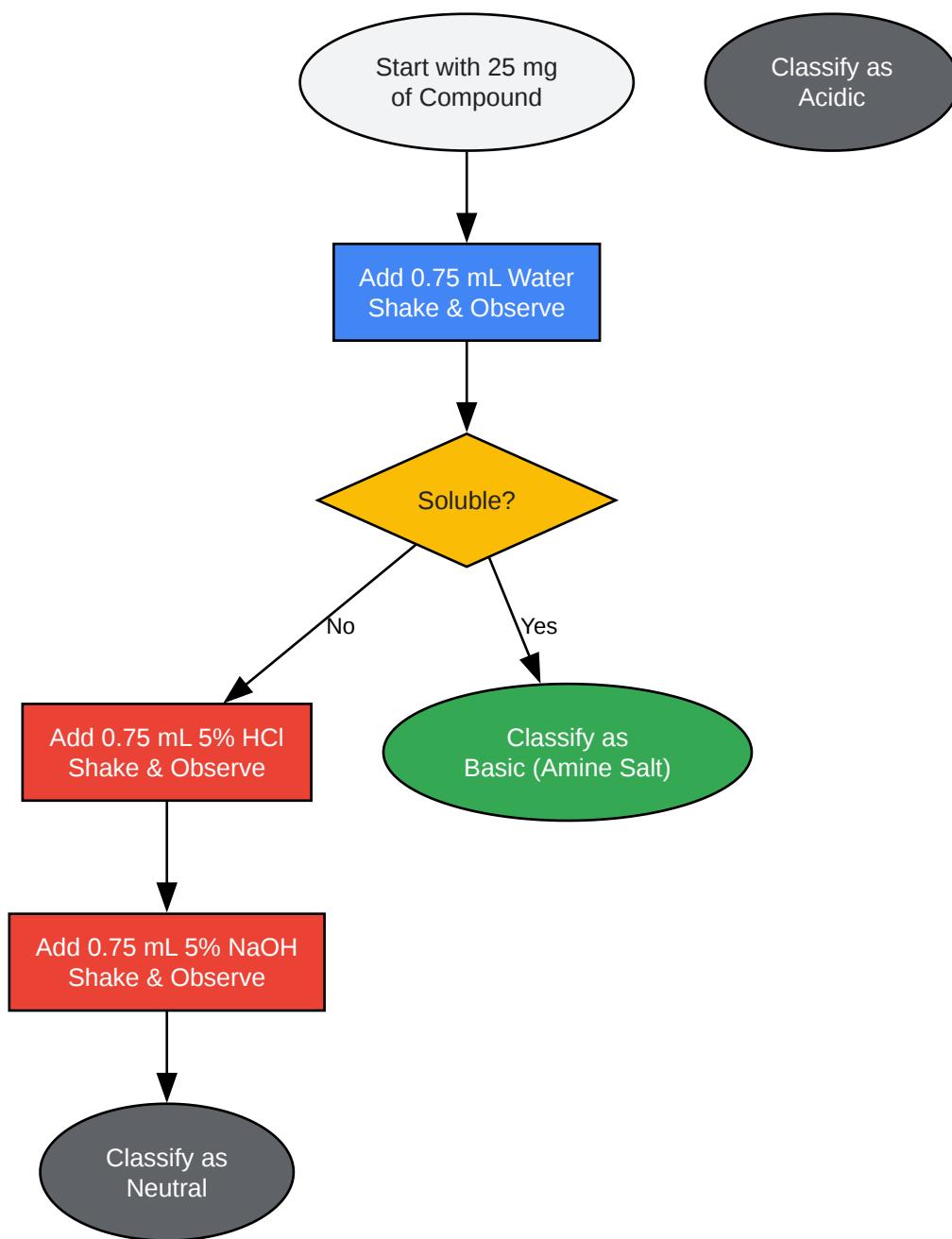
The melting point is a critical indicator of purity. The capillary method is the standard technique for its determination.^[11]

Protocol:

- Sample Preparation: Ensure the **1-Phenyl-cyclopropylamine** hydrochloride sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[\[11\]](#)
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to compact the powder to a height of 2-3 mm.[\[12\]](#)
- Measurement:
 - Place the loaded capillary into the heating block of a melting point apparatus.[\[13\]](#)
 - If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[\[13\]](#)
 - For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.[\[12\]](#)
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the sample is completely liquid (T2). The melting range is T1-T2.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Solubility Assessment

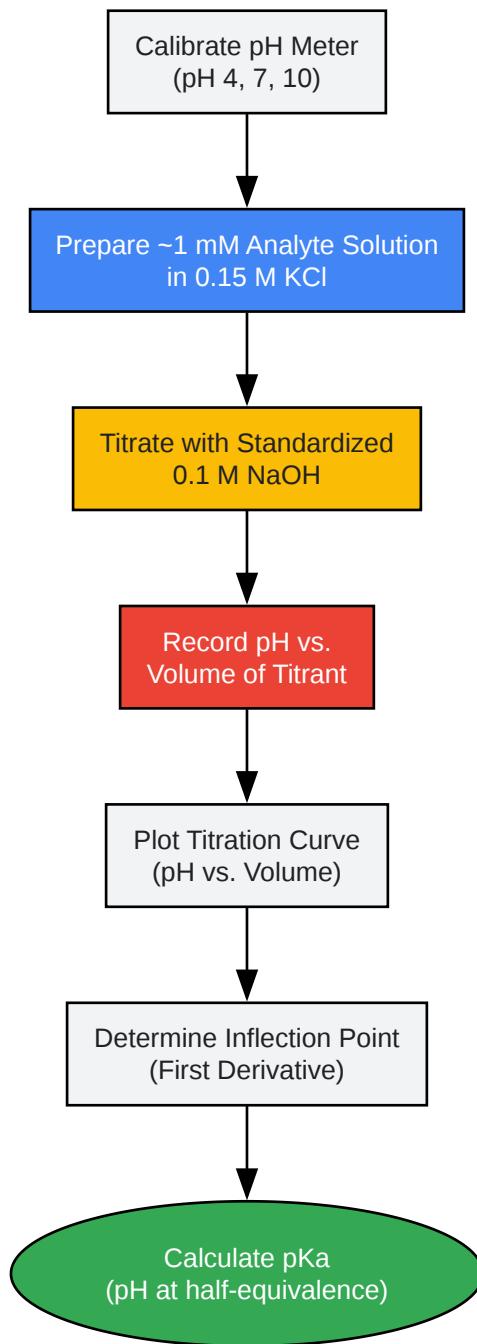
A qualitative assessment of solubility in various solvents provides insight into the polarity and the presence of ionizable functional groups.

Protocol:

- Water Solubility:

- Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[15]
- Vigorously shake the tube and observe if the solid dissolves.[15]
- Test the resulting solution with pH paper. As an amine hydrochloride, the solution is expected to be acidic.
- Acid/Base Solubility:
 - For compounds insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[16]
 - Add ~25 mg of the compound to 0.75 mL of each solution in separate test tubes.[16]
 - Shake and observe. **1-Phenyl-cyclopropylamine** hydrochloride, being an amine salt, is expected to be soluble in water and neutral or acidic solutions but may precipitate as the free base in a sufficiently basic solution (NaOH).[17]
- Organic Solvent Solubility:
 - Test solubility in an organic solvent like ethanol. Add ~25 mg of the compound to 0.75 mL of the solvent, shake, and observe.

[Click to download full resolution via product page](#)


Caption: Logical Workflow for Solubility Classification.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at a given pH.^[18] Potentiometric titration is a common and reliable method for its determination.^[19]

Protocol:

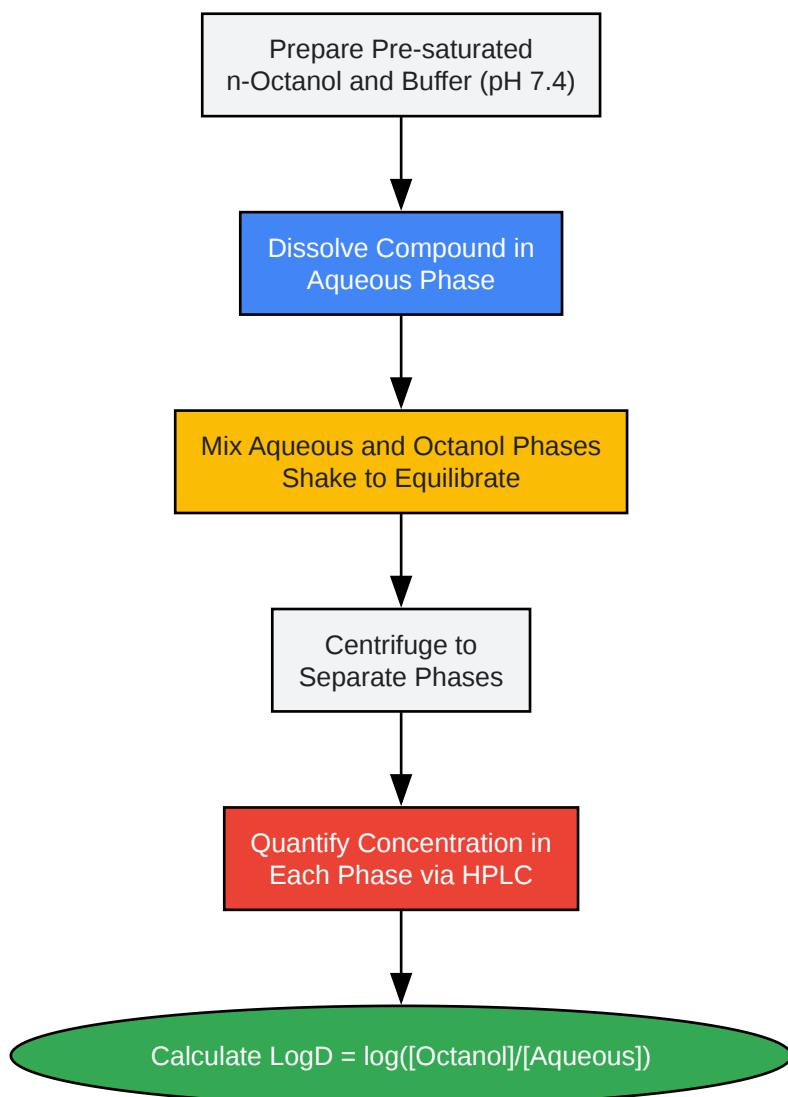
- System Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers (e.g., pH 4, 7, and 10).[20]
- Sample Preparation:
 - Accurately weigh a sample of **1-Phenyl-cyclopropylamine** hydrochloride (sufficient to prepare a ~1 mM solution, e.g., ~3.4 mg in 20 mL).[20]
 - Dissolve the sample in 20 mL of deionized water or a water/co-solvent mixture if solubility is low.[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]
 - Purge the solution with nitrogen to remove dissolved CO₂.[20]
- Titration:
 - Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[20]
 - Since the sample is an amine hydrochloride (an acidic salt), it will be titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Add the titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.[21]
- Data Analysis:
 - Plot the measured pH versus the volume of titrant added to generate a titration curve.
 - The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.[19]

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogD/LogP Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in predicting membrane permeability and overall


pharmacokinetic behavior. The shake-flask method is the gold standard for this measurement.

[22]

Protocol:

- Phase Preparation:
 - Prepare two immiscible phases: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
 - Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them and allowing them to separate for 24 hours.[23]
- Partitioning:
 - Prepare a stock solution of **1-Phenyl-cyclopropylamine** hydrochloride in the aqueous phase.
 - Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.
 - Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[24]
 - Centrifuge the vial to ensure complete separation of the two phases.
- Quantification:
 - Carefully take an aliquot from both the n-octanol and the aqueous layers.
 - Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[25]
- Calculation:
 - Calculate the LogD using the formula: $\text{LogD} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$ [22]

- To determine the LogP (for the neutral free base), the experiment must be conducted at a pH where the compound is fully un-ionized, or the LogP must be calculated from LogD and pKa values.

[Click to download full resolution via product page](#)

Caption: Workflow for LogD Determination using the Shake-Flask Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-PHENYL-CYCLOPROPYLAMINE | CAS#:773012-60-5 | Chemsrx [chemsrc.com]
- 3. 1-Phenyl-cyclopropylamine | C9H11N | CID 194549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. americanelements.com [americanelements.com]
- 6. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. drugs.com [drugs.com]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. alnoor.edu.iq [alnoor.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. moorparkcollege.edu [moorparkcollege.edu]
- 18. enamine.net [enamine.net]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]

- 25. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 1-Phenyl-cyclopropylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183263#physicochemical-properties-of-1-phenyl-cyclopropylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com